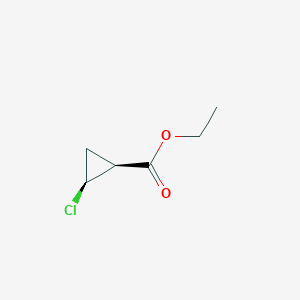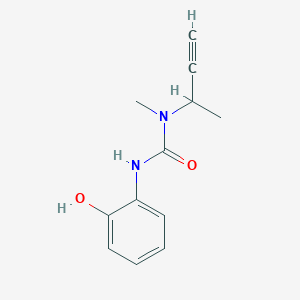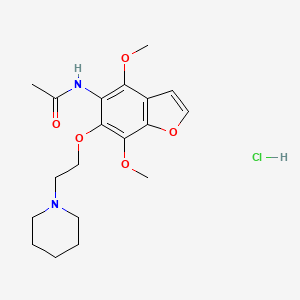
(2-Hydroxyoxiran-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyoxiran-2-yl)acetic acid is an organic compound characterized by the presence of both an epoxide and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyoxiran-2-yl)acetic acid typically involves the epoxidation of an appropriate precursor, such as an unsaturated carboxylic acid. One common method is the reaction of glycidol with chloroacetic acid under basic conditions. The reaction proceeds as follows:
- Glycidol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide.
- The reaction mixture is heated to facilitate the formation of the epoxide ring.
- The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, large-scale production may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.
化学反応の分析
Types of Reactions: (2-Hydroxyoxiran-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol, resulting in the formation of (2-Hydroxyoxiran-2-yl)methanol.
Substitution: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the epoxide ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic reagents such as ammonia, ethanol, or thiols can be used in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation: Diols or carboxylic acids.
Reduction: (2-Hydroxyoxiran-2-yl)methanol.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
(2-Hydroxyoxiran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of (2-Hydroxyoxiran-2-yl)acetic acid involves its reactive epoxide and carboxylic acid groups. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. The carboxylic acid group can participate in acid-base reactions, esterification, and amidation, allowing the compound to interact with various molecular targets and pathways.
類似化合物との比較
Glycidol: Similar in structure but lacks the carboxylic acid group.
Glycidic Acid: Contains an epoxide ring and a carboxylic acid group but differs in the position of the functional groups.
Epoxyacetic Acid: Another compound with an epoxide and carboxylic acid group, but with a different arrangement of atoms.
Uniqueness: (2-Hydroxyoxiran-2-yl)acetic acid is unique due to the specific positioning of its functional groups, which allows it to participate in a diverse range of chemical reactions. Its dual functionality makes it a versatile compound in both synthetic and industrial applications.
特性
CAS番号 |
63912-09-4 |
|---|---|
分子式 |
C4H6O4 |
分子量 |
118.09 g/mol |
IUPAC名 |
2-(2-hydroxyoxiran-2-yl)acetic acid |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-4(7)2-8-4/h7H,1-2H2,(H,5,6) |
InChIキー |
SCQRCBQXLWQTTG-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


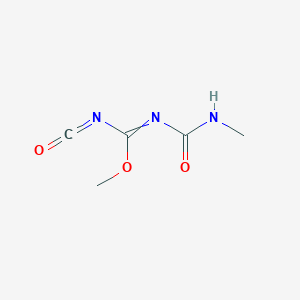


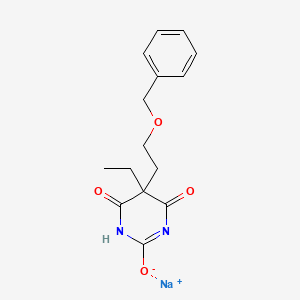
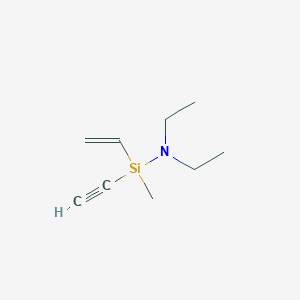
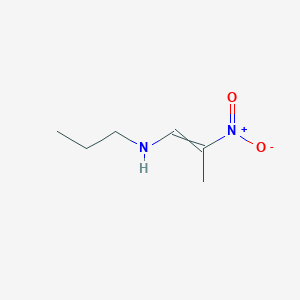
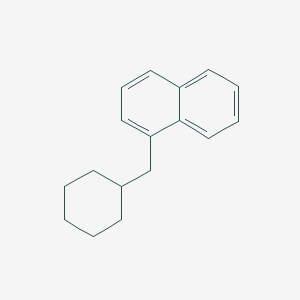
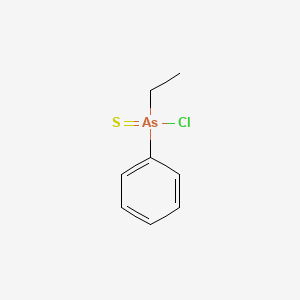
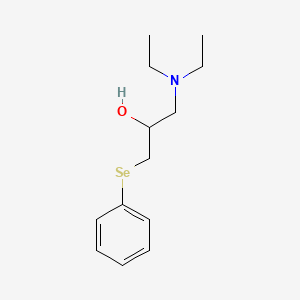
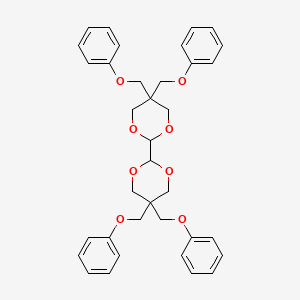
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
